C-5 Lipophilicity: Methallyl, Allyl, and Hydroxy Analogs
The C-5 methallyl substituent in CAS 600738-35-0 produces a calculated LogP of 2.57 , markedly higher than the C-5 allyl analog (5-allyl-3,4-dichloro-2(5H)-furanone), which bears one fewer methyl group and is estimated to have a cLogP approximately 0.4–0.6 log units lower based on standard fragment-based calculations. Compared to mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone, cLogP ≈ -0.2), the methallyl derivative is over 2.7 log units more lipophilic. This difference has direct implications for membrane permeability and nonspecific protein binding in cellular assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.57 (CAS 600738-35-0) |
| Comparator Or Baseline | C-5 allyl analog: cLogP ≈ 2.0 (estimated); mucochloric acid (C-5 hydroxy): cLogP ≈ -0.2 |
| Quantified Difference | ∆cLogP ≈ +0.5 vs. allyl analog; ∆cLogP ≈ +2.8 vs. mucochloric acid |
| Conditions | In silico calculation; ChemSrc database value for target compound ; comparator values estimated from fragment-based methods. |
Why This Matters
A cLogP difference of ≥0.5 log units can shift a compound between lead-like and non-lead-like chemical space, directly influencing procurement decisions for ADME screening cascades.
- [1] Lattmann, E.; Kinchington, D.; Dunn, S.; Singh, H.; Ayuko, W. O.; Tisdale, M. J. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. J. Pharm. Pharmacol. 2004, 56 (9), 1163–1170. View Source
